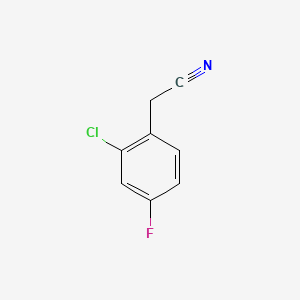

![molecular formula C12H16ClNO B1362116 Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- CAS No. 24087-45-4](/img/structure/B1362116.png)

Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-

説明

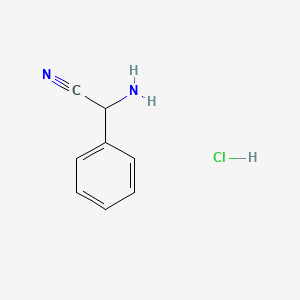

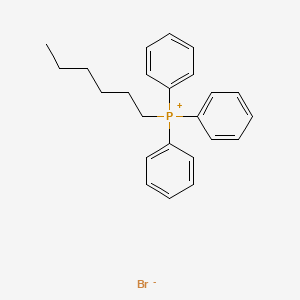

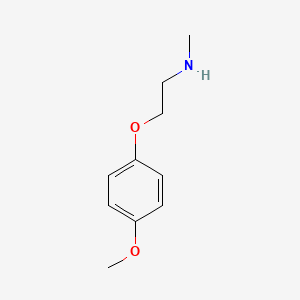

“Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used by medicinal chemists in drug discovery . The compound also contains a chlorophenoxy group, which is a type of ether that contains a chlorine atom .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis method for “Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” was not found in the available resources.Molecular Structure Analysis

The molecular structure of “Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” is characterized by a pyrrolidine ring and a chlorophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用

Synthesis and Chemical Properties

Pyrrolidines are crucial heterocyclic organic compounds with various biological effects, and their chemistry is vital for modern science. They are utilized in medicine, industry (as dyes or agrochemical substances), and in [3+2] cycloaddition reactions for synthesizing compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022). Additionally, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound involving pyrrolidine, has been determined, showcasing its monoclinic space group and other structural details, highlighting its importance in crystallography and material science (Hu Yang, 2009).

Catalysis and Chemical Reactions

Pyrrolidine derivatives have been synthesized through various chemical reactions, such as microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, showcasing their utility in organic synthesis and potential in pharmaceuticals (Vargas et al., 2012). Complexes of seleno and thio derivatives of pyrrolidine with Ru(II), Pd(II), and Pt(II) have been explored as catalysts for organic reactions, indicating their potential in catalysis and material science (Singh et al., 2009).

Organic Synthesis and Medicinal Chemistry

Pyrrolidines and their derivatives have been synthesized for various applications, including the creation of pyrrolidine-1-sulfonylarene derivatives, showcasing their importance in organic synthesis and potential in drug discovery (Smolobochkin et al., 2017). Additionally, pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives have been synthesized, indicating their significance in the development of new organic compounds (Lu & Shi, 2007).

Molecular Structure and Characterization

The compound ethyl 4′-ethenyl-2′-oxo-4-phenyl-2-(3,4,5-trimethoxyphenyl)spiro[pyrrolidine-3,3′-indoline]-5-carboxylate monohydrate has been characterized, indicating the significance of pyrrolidine derivatives in understanding molecular structures and interactions (Sathyanarayanan et al., 2008).

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled . Specific safety measures should be taken when handling this compound, including using only outdoors or in a well-ventilated area, wearing protective clothing, and avoiding breathing the dust/fume/gas/mist/vapors/spray .

将来の方向性

The future directions for the research and development of “Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” and other pyrrolidine derivatives are promising. The pyrrolidine scaffold is versatile and can be used to design new compounds with different biological profiles . The ongoing research in this field is expected to lead to the discovery of new biologically active compounds for the treatment of various human diseases .

特性

IUPAC Name |

1-[2-(4-chlorophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYRJDDYCBIJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357808 | |

| Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |

CAS RN |

24087-45-4 | |

| Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

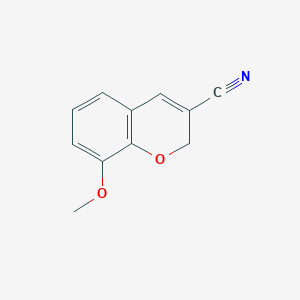

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)